molecular formula C20H17ClO4 B11258670 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate

Cat. No.: B11258670
M. Wt: 356.8 g/mol
InChI Key: QCZOCZFXFQVOSZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is an organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a 4-chlorophenyl group and a 2-methylpropanoate ester group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with 2-methylpropanoic acid. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. For example, it has been shown to inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This results in the induction of cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17ClO4

Molecular Weight

356.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C20H17ClO4/c1-11(2)19(22)24-15-8-9-17-16(10-15)12(3)18(20(23)25-17)13-4-6-14(21)7-5-13/h4-11H,1-3H3

InChI Key

QCZOCZFXFQVOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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